molecular formula C9H8ClFO B14822907 2-Chloro-1-cyclopropoxy-4-fluorobenzene

2-Chloro-1-cyclopropoxy-4-fluorobenzene

Cat. No.: B14822907
M. Wt: 186.61 g/mol
InChI Key: QLFSKPZBDHKVQB-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-fluorobenzene is an organic compound with the molecular formula C9H8ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorine atom, and a cyclopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropoxy-4-fluorobenzene can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 2-chloro-4-fluoronitrobenzene, undergoes a reaction with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the nitro group with the cyclopropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropoxy-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzene
  • 2-Chloro-1-methoxy-4-fluorobenzene
  • 2-Chloro-4-cyclopropyl-1-fluorobenzene

Uniqueness

2-Chloro-1-cyclopropoxy-4-fluorobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

QLFSKPZBDHKVQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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